molecular formula C21H20ClNO5S B11251291 N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide

Cat. No.: B11251291
M. Wt: 433.9 g/mol
InChI Key: BNCCKJIOQIYSFH-UHFFFAOYSA-N
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Description

“N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C21H20ClNO5S

Molecular Weight

433.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H20ClNO5S/c1-2-27-17-9-5-15(6-10-17)21(24)23-14-20(19-4-3-13-28-19)29(25,26)18-11-7-16(22)8-12-18/h3-13,20H,2,14H2,1H3,(H,23,24)

InChI Key

BNCCKJIOQIYSFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl sulfone and furan-2-yl ethylamine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or H2/Pd-C.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a reagent in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-2-(furan-2-yl)ethyl)benzamide
  • N-(2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl)benzamide
  • N-(2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl)-4-methoxybenzamide

Uniqueness

The uniqueness of “N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or material properties compared to similar compounds.

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